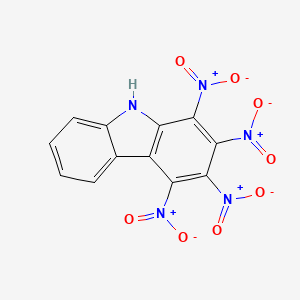
1,2,3,4-Tetranitro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetranitro-9H-carbazole is a highly nitrated derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetranitro-9H-carbazole typically involves the nitration of carbazole. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the carbazole ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired level of nitration without over-nitration or degradation of the compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the highly reactive and potentially explosive nature of the nitrating agents and the product itself.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetranitro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further nitrated or oxidized carbazole derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,4-Tetranitro-9H-carbazole has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetranitro-9H-carbazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-9H-carbazole: A less nitrated derivative with different chemical and physical properties.
1,3,6,8-Tetranitrocarbazole: Another highly nitrated carbazole derivative with similar applications but different reactivity and stability.
Uniqueness
1,2,3,4-Tetranitro-9H-carbazole is unique due to its specific nitration pattern, which imparts distinct electronic and structural properties. These properties make it suitable for specialized applications in materials science and organic electronics, where precise control over electronic properties is crucial.
Propriétés
Numéro CAS |
6202-15-9 |
|---|---|
Formule moléculaire |
C12H5N5O8 |
Poids moléculaire |
347.20 g/mol |
Nom IUPAC |
1,2,3,4-tetranitro-9H-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)9-7-5-3-1-2-4-6(5)13-8(7)10(15(20)21)12(17(24)25)11(9)16(22)23/h1-4,13H |
Clé InChI |
DAGSRNAIARXJOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
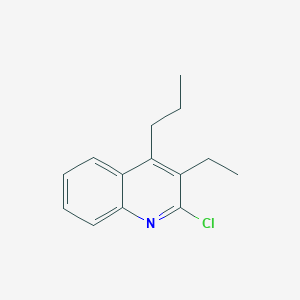
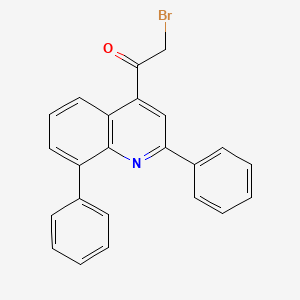
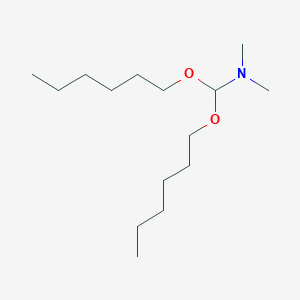
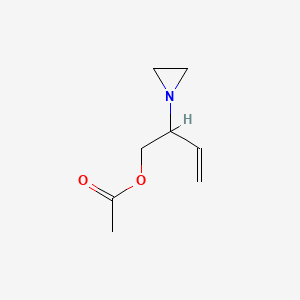

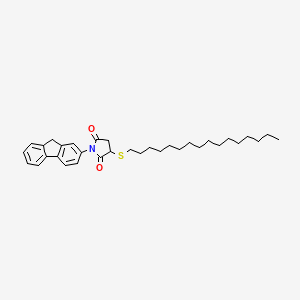
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)


![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
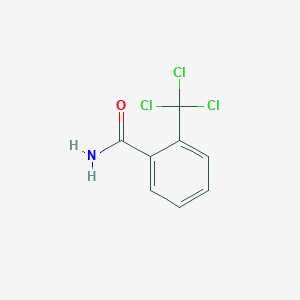
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)

